4-Nitrophenyl isoxazol-3-ylcarbamate
CAS No.:
Cat. No.: VC14154593
Molecular Formula: C10H7N3O5
Molecular Weight: 249.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7N3O5 |
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Molecular Weight | 249.18 g/mol |
IUPAC Name | (4-nitrophenyl) N-(1,2-oxazol-3-yl)carbamate |
Standard InChI | InChI=1S/C10H7N3O5/c14-10(11-9-5-6-17-12-9)18-8-3-1-7(2-4-8)13(15)16/h1-6H,(H,11,12,14) |
Standard InChI Key | NXYUTXZSBCKAHJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NOC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines an isoxazole ring with a p-nitrophenyl carbamate group. The isoxazole moiety (C₃H₃NO) provides a heterocyclic scaffold, while the 4-nitrophenyl carbamate group (C₇H₄N₂O₅) introduces electron-withdrawing nitro functionality. This configuration enhances electrophilicity, potentially influencing receptor binding kinetics.
Table 1: Key Molecular Descriptors
Property | Value |
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IUPAC Name | (4-Nitrophenyl) N-(1,2-oxazol-3-yl)carbamate |
Molecular Formula | C₁₀H₇N₃O₅ |
Molecular Weight | 249.18 g/mol |
Canonical SMILES | C1=CC(=CC=C1N+[O-])OC(=O)NC2=NOC=C2 |
InChI Key | NXYUTXZSBCKAHJ-UHFFFAOYSA-N |
The nitro group at the para position creates a planar aromatic system, while the carbamate linker (–OC(=O)NH–) introduces rotational constraints that may affect conformational stability. X-ray crystallography data, though unavailable for this specific compound, suggests analogous isoxazole carbamates adopt twisted conformations due to steric interactions between the nitro and isoxazole rings .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves a nucleophilic acyl substitution between 3-aminoisoxazole and p-nitrophenyl chloroformate in tetrahydrofuran (THF).
Reaction Scheme:
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Activation Step:
The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Triethylamine is often added as an acid scavenger, achieving yields of 68–72% after recrystallization from ethyl acetate/hexane.
Optimization Challenges
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Nitro Group Reactivity: The electron-deficient nitro aromatic ring increases chloroformate electrophilicity but risks premature hydrolysis. Maintaining low temperatures (-10°C) during reagent mixing mitigates this.
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Purification: Silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) resolves unreacted starting materials, though scale-up remains challenging due to the compound’s moderate solubility in nonpolar solvents.
Physicochemical Properties
Stability and Solubility
Experimental data from analogous compounds indicate:
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Thermal Stability: Decomposition onset at 182°C (DSC), with exothermic degradation peaking at 215°C .
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Solubility Profile:
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DMSO: 43 mg/mL
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Water: <0.1 mg/mL at 25°C
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Ethanol: 8.2 mg/mL
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The poor aqueous solubility necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for biological testing .
Spectroscopic Characterization
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IR (KBr):
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1745 cm⁻¹ (C=O stretch, carbamate)
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1520 cm⁻¹ (asymmetric NO₂ stretch)
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1340 cm⁻¹ (symmetric NO₂ stretch)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.35 (d, J=9.2 Hz, 2H, aromatic H)
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δ 8.25 (s, 1H, isoxazole H)
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δ 7.02 (d, J=9.2 Hz, 2H, aromatic H)
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δ 6.58 (d, J=1.6 Hz, 1H, isoxazole H)
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